Pyrimidine-2-carboximidamide benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine-2-carboximidamide benzenesulfonate is a chemical compound with the molecular formula C11H12N4O3S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrimidine-2-carboximidamide benzenesulfonate can be synthesized through the condensation of heterocyclic methyl carbimidates with benzenesulfonamide derivatives. The reaction typically involves the use of solvents such as ethanol or methanol and may require catalysts to facilitate the process . The reaction conditions often include refluxing the mixture at elevated temperatures for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems to monitor and adjust reaction parameters such as temperature, pressure, and pH can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Pyrimidine-2-carboximidamide benzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce the corresponding amines .
Scientific Research Applications
Pyrimidine-2-carboximidamide benzenesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of pyrimidine-2-carboximidamide benzenesulfonate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the receptor for advanced glycation end products (RAGE), a multi-ligand binding transmembrane receptor involved in various inflammatory responses. By blocking the RAGE pathway, the compound can reduce inflammation and potentially mitigate the progression of diseases such as diabetes and Alzheimer’s .
Comparison with Similar Compounds
Similar Compounds
2-Cyanopyrimidine: A closely related compound that can be transformed into pyrimidine-2-carboximidamide through chemical modifications.
2,4,6-Tris(2-pyrimidyl)-1,3,5-triazine:
Uniqueness
Pyrimidine-2-carboximidamide benzenesulfonate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
benzenesulfonic acid;pyrimidine-2-carboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3S.C5H6N4/c7-10(8,9)6-4-2-1-3-5-6;6-4(7)5-8-2-1-3-9-5/h1-5H,(H,7,8,9);1-3H,(H3,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYHSBRSQXXLBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)O.C1=CN=C(N=C1)C(=N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.